molecular formula C23H27FN4O4 B2420758 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 894044-80-5

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2420758
CAS No.: 894044-80-5
M. Wt: 442.491
InChI Key: MPKVOBSJANDFLL-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Binding Studies

Research has shown that compounds with similar structural features to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide interact with specific biological receptors, providing insights into their binding mechanisms and potential therapeutic targets. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated potent and selective interaction with the CB1 cannabinoid receptor, offering a model for understanding the steric and electrostatic requirements for binding to this receptor class (Shim et al., 2002).

Antimicrobial and Antitubercular Activities

A study on the synthesis and antimicrobial activities of 1,3,5-triazinyl carboxamide derivatives, which share a similar structural motif with this compound, showed significant antitubercular and antibacterial properties (Bodige et al., 2020). This suggests the potential of such compounds in addressing drug-resistant bacterial infections.

Anti-cancer Mechanisms

Compounds structurally related to this compound have been investigated for their anti-cancer properties. For example, a novel compound demonstrated potent anti-growth activity in drug-resistant cancer cells and inhibited tumor growth in xenograft models by interacting with p68 RNA helicase, highlighting a novel mechanism of action against cancer progression (Lee et al., 2013).

Synthesis of Novel Compounds with Therapeutic Potential

Research efforts have focused on synthesizing novel compounds with similar core structures for therapeutic applications. For instance, the synthesis of novel benzodifuranyl and triazines derived from visnaginone and khellinone showed analgesic and anti-inflammatory activities, indicating the potential for developing new medications for pain and inflammation management (Abu‐Hashem et al., 2020).

Enzyme Inhibition for Disease Treatment

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a related compound, were identified through high-throughput screening. These inhibitors showed promise for in vivo investigation in various disease models, suggesting a therapeutic avenue for diseases modulated by the soluble epoxide hydrolase enzyme (Thalji et al., 2013).

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-31-20-8-7-17(14-21(20)32-2)28-15-16(13-22(28)29)25-23(30)27-11-9-26(10-12-27)19-6-4-3-5-18(19)24/h3-8,14,16H,9-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKVOBSJANDFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.